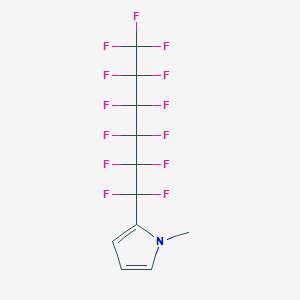
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- is a fluorinated pyrrole derivative. This compound is characterized by the presence of a tridecafluorohexyl group attached to the second position of the pyrrole ring, and a methyl group attached to the nitrogen atom. The incorporation of fluorine atoms imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with a tridecafluorohexyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the halide, resulting in the formation of the desired product.
Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The specific conditions, such as temperature, solvent, and catalyst, can vary depending on the desired scale and purity of the product.
Analyse Des Réactions Chimiques
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of pyrrole oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorinated alkyl group can be replaced by other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution with alkyl halides can introduce new alkyl groups to the pyrrole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyrrole oxides, while reduction can produce pyrrolidines.
Applications De Recherche Scientifique
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways. This compound may be used in the design of fluorinated drugs or probes for imaging and diagnostic purposes.
Medicine: The incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds. 1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- may be explored for its potential therapeutic applications.
Industry: Fluorinated compounds are widely used in various industrial applications, including the production of specialty polymers, surfactants, and coatings. This compound’s unique properties make it suitable for such applications.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- involves its interaction with specific molecular targets and pathways. The presence of the fluorinated alkyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-methyl-2-(perfluorooctyl)-: This compound has a longer perfluorinated alkyl chain, which may result in different chemical and physical properties.
1H-Pyrrole, 1-methyl-2-(nonafluorobutyl)-: This compound has a shorter perfluorinated alkyl chain, which can affect its reactivity and applications.
1H-Pyrrole, 1-methyl-2-(pentafluoropropyl)-: The presence of fewer fluorine atoms may lead to different interactions with biological and chemical systems.
Propriétés
Numéro CAS |
64435-67-2 |
|---|---|
Formule moléculaire |
C11H6F13N |
Poids moléculaire |
399.15 g/mol |
Nom IUPAC |
1-methyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrrole |
InChI |
InChI=1S/C11H6F13N/c1-25-4-2-3-5(25)6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h2-4H,1H3 |
Clé InChI |
CZWWAAJCRNYGSO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol](/img/structure/B14497876.png)
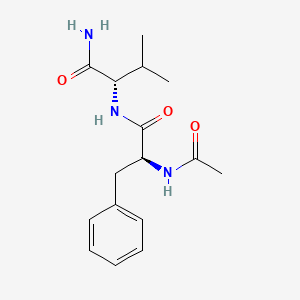
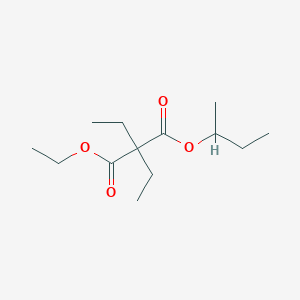
![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)

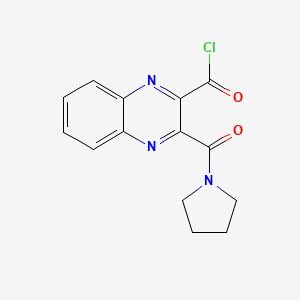

![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)
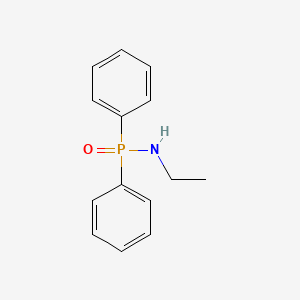
![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)

![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
